molecular formula C12H16ClN B12049739 (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine

(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine

Cat. No.: B12049739
M. Wt: 209.71 g/mol
InChI Key: KLLJRHWVXBUIJY-CSKARUKUSA-N
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Description

(3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine, AldrichCPR is an organic compound with a unique structure that combines a chloro-substituted butenyl group with a phenyl-ethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine typically involves the reaction of 3-chloro-2-buten-1-ol with 1-phenyl-ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-but-2-enyl)-(1-phenyl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.

    (3-chloro-but-2-enyl)-(1-phenyl-propyl)-amine: Similar structure but with a propyl group instead of an ethyl group.

    (3-chloro-but-2-enyl)-(1-phenyl-butyl)-amine: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

The uniqueness of (3-chloro-but-2-enyl)-(1-phenyl-ethyl)-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s reactivity and versatility make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine

InChI

InChI=1S/C12H16ClN/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12/h3-8,11,14H,9H2,1-2H3/b10-8+

InChI Key

KLLJRHWVXBUIJY-CSKARUKUSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC/C=C(\C)/Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C(C)Cl

Origin of Product

United States

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